molecular formula C10H15N3O B1384335 1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one CAS No. 2059988-24-6

1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

Cat. No. B1384335
CAS RN: 2059988-24-6
M. Wt: 193.25 g/mol
InChI Key: AKVXTAQQDLKTSO-UHFFFAOYSA-N
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Description

“1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one” is a chemical compound with the CAS Number: 2059988-24-6 . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1,7,7-trimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one . The InChI code for this compound is 1S/C10H15N3O/c1-10(2)4-8-7(5-12-13(8)3)9(14)11-6-10/h5H,4,6H2,1-3H3,(H,11,14) .

Scientific Research Applications

Synthesis and Chemical Reactions

1,7,7-Trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one is involved in various chemical reactions and synthesis processes. For instance, a treatment involving this compound with sodium azide in acids results in the formation of 3,7,7-trimethyl-5-oxo-1-(2-pyridyl)-5,6,7,8-tetrahydro(4H)pyrazolo[4,3-b]azepine (Delyatitskaya et al., 2000). Such reactions are pivotal in creating novel heterocyclic structures that can be used in further chemical synthesis and research.

Anticancer Activity

Significant research has been conducted on derivatives of pyrazoloazepines, similar to 1,7,7-trimethyl-pyrazolo[4,3-c]azepin-4-one, for their potential anticancer activities. For instance, studies on 2-Aryl-3-methylbenzofuro[3,2-b]pyrazolo[4,3-e]azepines and related compounds have shown moderate activity against various malignant cancer cells (Chaban et al., 2020). Additionally, research on 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones revealed their efficacy as anticancer agents and mTOR inhibitors (Reddy et al., 2014). These findings are crucial as they demonstrate the potential therapeutic applications of pyrazoloazepine derivatives in cancer treatment.

Pharmaceutical and Therapeutic Value

Several synthesized structures, such as keto-substituted pyrazolo[3,4-b]quinolines and benzo[e]pyrazolo[3,4-b]azepines, hold promise due to their potential pharmaceutical and therapeutic values (Abd El-Aal & Khalaf, 2016). These compounds, including similar structures to 1,7,7-trimethyl-pyrazolo[4,3-c]azepin-4-one, are being explored for their applications in medicinal chemistry, particularly in developing novel drug formulations.

Biological Evaluation

Derivatives of pyrazoloazepines are subject to biological evaluations to ascertain their potential as drug candidates. For instance, novel pyrazolo[5,1-d][1,2,5]triazepin-4-ones underwent preliminary biological evaluation, showing their ability to promote the viability of vascular endothelial cells (Zheng et al., 2012). These evaluations are fundamental for understanding the biological effects of these compounds and their feasibility as therapeutic agents.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

1,7,7-trimethyl-6,8-dihydro-5H-pyrazolo[4,3-c]azepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-10(2)4-8-7(5-12-13(8)3)9(14)11-6-10/h5H,4,6H2,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVXTAQQDLKTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C)C(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
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1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
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1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
Reactant of Route 5
1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one
Reactant of Route 6
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